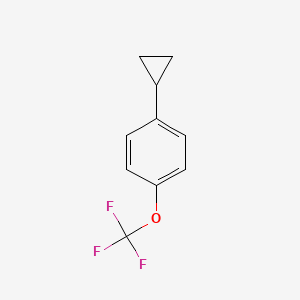![molecular formula C15H20O2S B13704794 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C15H22O2S It is a derivative of benzo[d][1,3]dioxole, featuring two tert-butyl groups at the 4 and 6 positions and a thione group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-di-tert-butylcatechol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbonate, which then undergoes cyclization to form the desired thione compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
作用机制
The mechanism of action of 4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
4,6-Di-tert-butylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
4,6-Di-tert-butylcatechol: Lacks the dioxole ring, resulting in different chemical properties and reactivity.
Uniqueness
4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both the dioxole ring and the thione group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H20O2S |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
4,6-ditert-butyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16-13(18)17-12/h7-8H,1-6H3 |
InChI 键 |
PITNWZARTKUXBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OC(=S)O2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


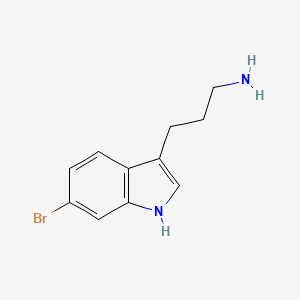
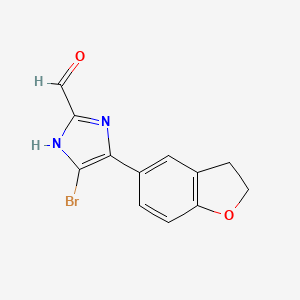
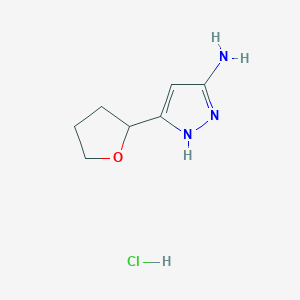
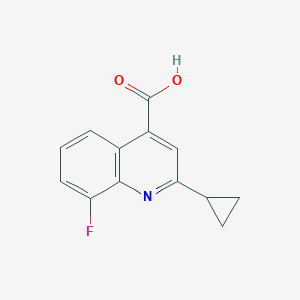
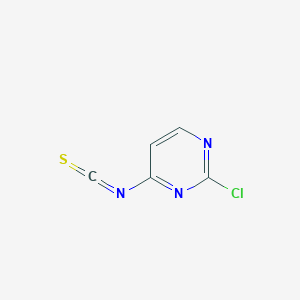

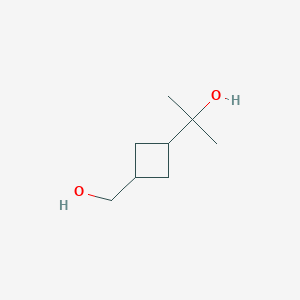
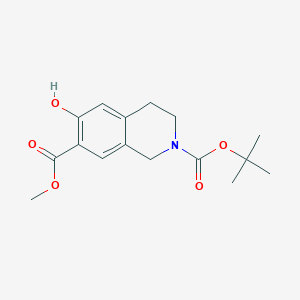
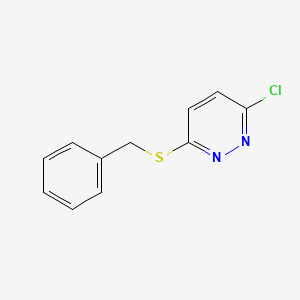
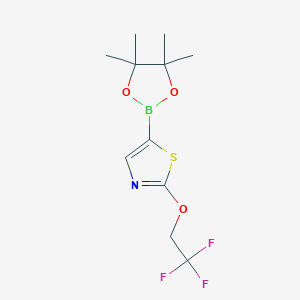
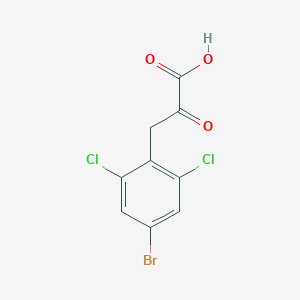
![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)

